7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines. For instance, one method involves the reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, they can react with various amidinium salts to produce target compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, the molecular weight of 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine is 149.1533 .
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Derivatives
Pyrimidine derivatives, including structures related to 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine, have been synthesized for various purposes. For instance, the synthesis of pyrimidine and thiazolo[3,2-a]pyrimidine derivatives has been explored, demonstrating the chemical versatility of such compounds (Sayed, Shamroukh, & Rashad, 2006).
Antimicrobial Activity
Some pyrimidine derivatives have shown promising antimicrobial activity. This suggests the potential of this compound in similar applications (Sayed, Shamroukh, & Rashad, 2006).
Structural and Conformational Studies
- Supramolecular Aggregation: Research into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into their conformational features, which could be relevant for the study of this compound (Nagarajaiah & Begum, 2014).
Antifungal and Anti-inflammatory Activity
Antifungal Properties
Certain pyrimidine derivatives have been identified as having potent antifungal activity, which may be a relevant application for this compound (Chhabria, Rathod, Vala, & Patel, 2011).
Anti-inflammatory Properties
Some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, indicating the potential of similar compounds in this application (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potential: Research on compounds such as pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and triazolo[4,3-a]pyrimidine derivatives, closely related to this compound, has shown antimicrobial activity and potential for antitumor applications (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005).
Mechanism of Action
Target of Action
Similar compounds have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antiviral activity .
Biochemical Pathways
Related compounds have shown to exhibit neuroprotective and anti-inflammatory properties .
Result of Action
Future Directions
Properties
IUPAC Name |
1-methyl-1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-8-13(18(2)15)19-9-12(17-14(19)16-10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGUSZCNWRAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N(C)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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